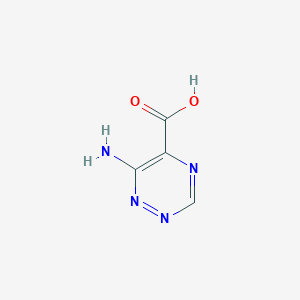

6-Amino-1,2,4-triazine-5-carboxylic acid

説明

Systematic Nomenclature and Molecular Formula Analysis

This compound belongs to the class of triazine derivatives, specifically featuring a 1,2,4-triazine core structure. The systematic International Union of Pure and Applied Chemistry (IUPAC) name is this compound, which indicates the presence of an amino group at position 6 and a carboxylic acid group at position 5 of the triazine ring.

The molecular formula of this compound is C₄H₄N₄O₂, corresponding to a molecular weight of 140.10 g/mol. This formula reflects the nitrogen-rich nature of the molecule, containing four nitrogen atoms, which is characteristic of triazine derivatives. The elemental composition indicates a high nitrogen-to-carbon ratio (4:4), contributing to its potential applications in agricultural and pharmaceutical chemistry.

Table 1: Basic Chemical Identity Parameters

| Parameter | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₄H₄N₄O₂ | |

| Molecular Weight | 140.10 g/mol | |

| CAS Registry Number | 412278-71-8 | |

| Alternative CAS Number | 133978-15-1 |

An interesting discrepancy exists in the literature regarding the Chemical Abstracts Service (CAS) registry number for this compound. The predominant CAS number referenced is 412278-71-8, although an alternative entry (133978-15-1) has also been documented. This discrepancy may represent different registration entries for the same compound or potentially different tautomeric forms.

The structural representation can be expressed through various notations including the Simplified Molecular-Input Line-Entry System (SMILES) notation: NC1=C(N=CN=N1)C(O)=O or in canonical form NC1N=NC=NC=1C(O)=O. The International Chemical Identifier (InChI) representation is InChI=1S/C4H4N4O2/c5-3-2(4(9)10)6-1-7-8-3/h1H,(H2,5,8)(H,9,10), which encodes the structural information in a standardized format.

The compound features a planar triazine ring containing three nitrogen atoms in positions 1, 2, and 4. The amino group (-NH₂) at position 6 and the carboxylic acid group (-COOH) at position 5 serve as important functional groups that influence the compound's chemical reactivity, hydrogen bonding capabilities, and potential biological interactions.

Crystallographic Data and Three-Dimensional Conformational Studies

The crystallographic characteristics of this compound provide essential insights into its three-dimensional structure and molecular packing in the solid state. While specific single-crystal X-ray diffraction data for this exact compound was limited in the available literature, comparative analysis with structurally related triazine derivatives allows for reasonable inferences about its conformational properties.

Based on structural analysis of similar 1,2,4-triazine derivatives, the molecule likely adopts a predominantly planar conformation, with the triazine ring exhibiting aromaticity due to the delocalization of π-electrons across the heterocyclic system. The amino group at position 6 is expected to lie nearly coplanar with the triazine ring, enabling conjugation of its nitrogen lone pair with the aromatic system. Similarly, the carboxylic acid group at position 5 likely maintains a high degree of coplanarity with the ring to facilitate π-orbital overlap.

The physical properties data suggest a well-ordered crystalline structure with significant intermolecular forces:

Table 2: Physical Properties Relevant to Crystal Structure

| Property | Value | Reference |

|---|---|---|

| Density | 1.67 g/cm³ | |

| Melting/Boiling Point | 482.485°C (at 760 mmHg) | |

| Refractive Index | 1.679 |

The relatively high density (1.67 g/cm³) and elevated boiling point (482.485°C) indicate strong intermolecular interactions in the crystal lattice, likely dominated by hydrogen bonding networks involving the amino and carboxylic acid functional groups. These hydrogen bonding patterns typically form characteristic motifs in the crystal packing of similar heterocyclic compounds.

Examining related triazine structures with analogous functional groups reveals common conformational features. For instance, the bond angles around the triazine ring in similar compounds show characteristic patterns: angles at the nitrogen atoms are typically narrower (approximately 115-116°) than those at carbon atoms (approximately 122-128°). The C-N bond lengths within the triazine ring generally range from 1.32 to 1.36 Å, reflecting partial double-bond character due to resonance within the aromatic system.

X-ray diffraction studies of triazine derivatives indicate that the amino group (-NH₂) typically forms a trigonal pyramidal geometry with a sum of angles around the nitrogen atom slightly less than 360°, indicating some sp³ character despite conjugation with the aromatic system. The carboxylic acid group generally adopts a conformation that maximizes hydrogen bonding opportunities with neighboring molecules in the crystal lattice.

Comparative Analysis of Tautomeric Forms in Solid State vs. Solution Phase

Triazine derivatives frequently exhibit tautomerism, a phenomenon where structural isomers interconvert through the migration of hydrogen atoms coupled with a shift in double bonds. For this compound, several potential tautomeric forms exist, particularly involving the amino group and the nitrogen atoms of the triazine ring.

In the solid state, X-ray crystallographic studies of related compounds suggest that a single tautomeric form typically predominates, stabilized by the crystal packing forces and intermolecular hydrogen bonding networks. For this compound, the predominant tautomer in the solid state is likely the form represented by the canonical structure with an exocyclic amino group at position 6.

However, in solution phase, dynamic equilibria between multiple tautomeric forms may exist. Nuclear Magnetic Resonance (NMR) spectroscopy studies of similar triazine derivatives indicate that solvent effects can significantly influence these equilibria. Protic solvents that can participate in hydrogen bonding often stabilize different tautomeric forms compared to aprotic solvents.

One potential tautomeric interconversion involves the amino group at position 6 and the adjacent ring nitrogen (N1), resulting in an imino form (=NH) at position 6 with the hydrogen transferred to N1. This type of tautomerism has been observed in analogous structures, such as in the case of N-[6-amino-4-(methylsulfanyl)-1,2-dihydro-1,3,5-triazin-2-ylidene]benzenesulfonamide, where an unexpected tautomer with a protonated nitrogen atom in the triazine ring and a formal exocyclic double bond was identified through X-ray crystallography.

Table 3: Potential Tautomeric Forms of this compound

| Tautomeric Form | Description | Predominance |

|---|---|---|

| Amino Form | Exocyclic -NH₂ at position 6 | Likely dominant in solid state |

| Imino Form | =NH at position 6, H at N1 | May be present in solution |

| Carboxylic Acid Form | -COOH at position 5 | Dominant in non-basic conditions |

| Carboxylate Form | -COO⁻ at position 5 | Present in basic conditions |

The carboxylic acid group at position 5 also contributes to the tautomeric complexity, as it can exist in either the protonated (-COOH) or deprotonated (-COO⁻) form depending on pH. In basic solutions, the deprotonated carboxylate form predominates, which can influence the electronic distribution within the triazine ring and potentially affect the equilibria of the ring-based tautomers.

Spectroscopic evidence for tautomerism in triazine derivatives typically comes from NMR studies. For this compound, proton NMR would be expected to show signals corresponding to the amino group protons (typically around δ 7-8 ppm), the carboxylic acid proton (around δ 12-13 ppm), and potentially a ring proton depending on the tautomeric form present. Temperature-dependent NMR studies often reveal the dynamic nature of tautomeric equilibria, with signal broadening occurring at temperatures where interconversion rates approach the NMR timescale.

Solution-phase infrared spectroscopy can also provide evidence for tautomerism, particularly through the observation of carbonyl stretching frequencies and N-H bending modes. The presence of multiple tautomers may be indicated by band broadening or the appearance of additional absorption bands compared to the solid-state spectrum.

特性

IUPAC Name |

6-amino-1,2,4-triazine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O2/c5-3-2(4(9)10)6-1-7-8-3/h1H,(H2,5,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYNZUPMAFITPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90666391 | |

| Record name | 6-Amino-1,2,4-triazine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412278-71-8 | |

| Record name | 6-Amino-1,2,4-triazine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

A classical and versatile method involves the use of cyanuric chloride as a starting material, which undergoes nucleophilic substitution with amino acids or amino esters in the presence of a base, followed by amino blocking group introduction.

Method Overview:

-

- React cyanuric chloride with an amino blocking group at low temperature (0–10 °C) in the presence of base.

- Subsequently, react the intermediate dichloro-s-triazine with amino acids or esters in boiling water with base to substitute the chloro groups.

-

- First substitute two amino acid or ester groups on cyanuric chloride at 30–60 °C.

- Then introduce the amino blocking group by reaction with an amino compound.

Reaction Conditions:

- Reactions are typically performed in aqueous media, which facilitates monitoring by the disappearance of insoluble cyanuric chloride.

- The product precipitates upon acidification, allowing easy isolation.

- Temperature control is crucial to avoid side reactions.

| Method | Step 1 (Temperature) | Step 2 (Temperature) | Medium | Notes |

|---|---|---|---|---|

| 1 | 0–10 °C | Boiling water | Aqueous | Amino blocking group first |

| 2 | 30–60 °C | Room temperature | Aqueous | Amino acid substitution first |

This method is well-documented in patent US3697520A and is widely used for preparing triazine carboxylic acids and esters, including amino-substituted derivatives.

Summary Table of Preparation Methods

Research Findings and Notes

- The thiocarbohydrazide condensation method provides a robust route to 1,2,4-triazine carboxylic acids with high purity and yield, suitable for further functionalization.

- Microwave-assisted cyclization enhances regioselectivity and reduces reaction times in multi-step syntheses involving mercapto intermediates.

- Cyanuric chloride-based methods are classical, offering flexibility in introducing amino acid substituents, with aqueous media preferred for environmental and operational reasons.

- Careful temperature control and pH adjustments are critical for optimal yields and purity in all methods.

化学反応の分析

Types of Reactions

6-Amino-1,2,4-triazine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazine derivatives.

Reduction: Reduction reactions can yield amino-substituted triazines.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted triazines, which can be further functionalized for specific applications .

科学的研究の応用

Agricultural Chemistry

Herbicide Development

6-Amino-1,2,4-triazine-5-carboxylic acid is primarily utilized as an intermediate in the synthesis of herbicides. Its role in developing effective weed control solutions is crucial for enhancing agricultural productivity. The compound's ability to inhibit specific metabolic pathways in plants makes it a valuable component in formulating selective herbicides.

Table 1: Herbicides Derived from this compound

| Herbicide Name | Active Ingredient | Mechanism of Action |

|---|---|---|

| Atrazine | 6-Chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine | Inhibits photosynthesis |

| Simazine | 2-Chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine | Blocks photosynthetic electron transport |

Pharmaceutical Development

Drug Formulation

In the pharmaceutical sector, this compound is employed in the formulation of drugs targeting various diseases. Its structural properties allow for modifications that enhance therapeutic efficacy and bioavailability.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, compounds synthesized from this triazine derivative have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Material Science

Development of New Materials

This compound is also explored for its potential in material science. It can be used to develop polymers and coatings that require enhanced durability and resistance to environmental factors such as UV radiation and moisture.

Table 2: Properties of Materials Developed Using this compound

| Material Type | Properties | Applications |

|---|---|---|

| Polymeric Coatings | UV resistance, hydrophobicity | Protective coatings for outdoor use |

| Composite Materials | Enhanced tensile strength | Construction and automotive industries |

Biochemistry

Role in Metabolic Pathways

In biochemistry research, this compound aids in studying metabolic pathways and enzyme interactions. It serves as a substrate or inhibitor for various enzymes involved in metabolic processes.

Case Study: Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes critical for cellular metabolism. For example, it has been investigated as a potential inhibitor of d-amino acid oxidase (DAAO), which plays a role in neurotransmitter metabolism.

Analytical Chemistry

Detection and Quantification Methods

In analytical chemistry, this compound is utilized for detecting and quantifying other compounds. Its ability to form stable complexes with metal ions makes it useful in various analytical techniques such as spectrophotometry and chromatography.

Table 3: Analytical Techniques Using this compound

| Technique | Application | Advantages |

|---|---|---|

| High-performance liquid chromatography (HPLC) | Quality control in pharmaceuticals | High sensitivity and specificity |

| UV-visible spectrophotometry | Determining concentration of metal ions | Quick and cost-effective |

作用機序

The mechanism of action of 6-Amino-1,2,4-triazine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and van der Waals interactions, which are crucial for its binding affinity and specificity .

類似化合物との比較

Structural and Functional Group Variations

The compound’s structural analogs differ in heterocyclic cores, substituent positions, and functional groups, leading to distinct chemical behaviors:

Key Observations :

- Triazine vs. Triazole : The triazine core (three nitrogen atoms) offers greater electron deficiency compared to triazoles (two nitrogen atoms), enhancing reactivity in nucleophilic substitutions .

- Carboxylic Acid vs. Thione derivatives (e.g., 6-amino-3-phenyl-1,2,4-triazine-5(2H)-thione) enable metal coordination but lack acidic protons .

生物活性

6-Amino-1,2,4-triazine-5-carboxylic acid is a derivative of the triazine family, which has garnered attention due to its diverse biological activities. This compound is characterized by a triazine ring with amino and carboxylic functional groups that enhance its interaction with biological targets. Research has demonstrated its potential in various therapeutic areas, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure includes:

- Amino group : Contributes to the compound's basicity and potential for hydrogen bonding.

- Carboxylic acid group : Enhances solubility and reactivity with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazines exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed potent antibacterial activity against various pathogens. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like Ciprofloxacin and Rifampicin .

Table 1: Antimicrobial Activity of Triazine Derivatives

| Compound | Target Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| 5f | Mycobacterium smegmatis | 50 | |

| 5d | Escherichia coli | 25 | |

| 5g | Staphylococcus aureus | 40 |

Anticancer Activity

Several studies have reported the anticancer potential of triazine derivatives. For example, compounds structurally related to this compound have shown efficacy against various cancer cell lines. A notable study indicated that certain triazines could inhibit tumor growth in murine models .

Case Study: Anticancer Effects

In a controlled experiment, derivatives were tested against lung and breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that these compounds may interfere with cellular mechanisms critical for cancer growth.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : Some derivatives act as inhibitors of D-amino acid oxidase (DAAO), which is implicated in various neurodegenerative diseases .

- Antimetabolic Action : Similar compounds have been shown to disrupt metabolic pathways in microorganisms and cancer cells by mimicking natural substrates .

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 6-amino-1,2,4-triazine-5-carboxylic acid?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, a modified protocol involves reacting 6-amino-1,3-dialkyluracil derivatives with polyfluorocarboxylic acid anhydrides in dry dioxane, catalyzed by pyridine. The mixture is stirred at room temperature overnight, followed by solvent evaporation and purification via trituration with water . Parallel approaches include multi-step transformations of precursors like itaconic acid into intermediate carboxylic acids, followed by amidation with amines under controlled conditions .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Purity and structural integrity are typically confirmed using:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and amino/carboxylic acid groups.

- HPLC with UV detection for quantifying impurities.

- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight validation.

- X-ray crystallography (if crystalline salts are synthesized) to resolve stereochemical ambiguities .

Q. How do the amino and carboxylic acid groups influence the compound’s reactivity?

- Methodological Answer : The amino group participates in nucleophilic reactions (e.g., acylation with anhydrides or chloroformates), while the carboxylic acid can form salts with inorganic bases or undergo esterification. For instance, intermolecular condensation with 2-chloroacetic acid derivatives yields fused heterocycles like triazolo-thiadiazines, highlighting bifunctional reactivity .

Advanced Research Questions

Q. What experimental strategies are recommended for assessing stability under varying pH and temperature?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 25–60°C, monitoring decomposition via HPLC.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Light Sensitivity : Expose samples to UV-Vis light and track photodegradation products via LC-MS .

- Environmental Fate : Model anaerobic/aerobic biodegradation pathways (e.g., enzymatic reduction or dioxygenase-mediated cleavage) based on structurally related compounds .

Q. How can computational modeling predict the compound’s behavior in complex syntheses?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate reaction energetics for proposed mechanisms (e.g., cyclization or acylation steps).

- Molecular Docking : Screen for potential enzyme interactions (e.g., inhibition of COX-2 or kinases) using software like AutoDock Vina.

- Solvent Effects : Simulate solvatochromism or solubility using COSMO-RS models to optimize reaction conditions .

Q. How should researchers resolve contradictions in spectroscopic data across synthesis batches?

- Methodological Answer :

- Batch Comparison : Analyze NMR/HPLC data for impurities (e.g., unreacted precursors or side products).

- Reaction Optimization : Test variables (e.g., anhydride equivalents, solvent polarity) from divergent protocols .

- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to trace unexpected peaks in mass spectra.

Q. What strategies mitigate environmental risks during laboratory disposal?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。